
(3,5-Difluoro-4-(methylcarbamoyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Difluoro-4-(methylcarbamoyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both fluorine and boronic acid groups in its structure makes it a versatile reagent in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluoro-4-(methylcarbamoyl)phenyl)boronic acid typically involves the introduction of boronic acid functionality into a fluorinated aromatic ring. One common method is the borylation of a pre-fluorinated aromatic compound using a boron reagent under palladium-catalyzed conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as crystallization or chromatography, are optimized to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-Difluoro-4-(methylcarbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water are commonly used solvents.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenols: Formed through oxidation reactions.
Substituted Aromatics: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(3,5-Difluoro-4-(methylcarbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals that require the formation of carbon-carbon bonds.
Wirkmechanismus
The mechanism of action of (3,5-Difluoro-4-(methylcarbamoyl)phenyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Difluorophenylboronic acid: Similar structure but lacks the methylcarbamoyl group.
3-Fluorophenylboronic acid: Contains only one fluorine atom and lacks the methylcarbamoyl group.
2,3-Difluoro-4-(pentyloxy)phenylboronic acid: Contains different substituents on the aromatic ring.
Uniqueness
(3,5-Difluoro-4-(methylcarbamoyl)phenyl)boronic acid is unique due to the presence of both fluorine atoms and a methylcarbamoyl group, which enhance its reactivity and versatility in various chemical reactions. The combination of these functional groups allows for the formation of complex molecules with specific properties, making it a valuable reagent in both academic and industrial research.
Eigenschaften
Molekularformel |
C8H8BF2NO3 |
|---|---|
Molekulargewicht |
214.96 g/mol |
IUPAC-Name |
[3,5-difluoro-4-(methylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H8BF2NO3/c1-12-8(13)7-5(10)2-4(9(14)15)3-6(7)11/h2-3,14-15H,1H3,(H,12,13) |
InChI-Schlüssel |
LXZRGVTWHDNBRP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C(=C1)F)C(=O)NC)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


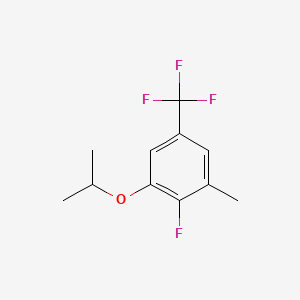
![10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14020084.png)

![4-Bromo-7-chlorobenzo[d]thiazole](/img/structure/B14020090.png)
![2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14020097.png)

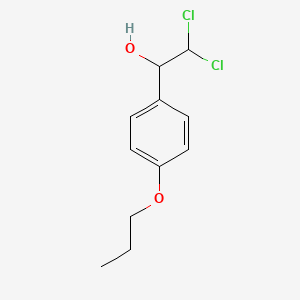
![2-(5-Amino-7-ethoxytriazolo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14020106.png)
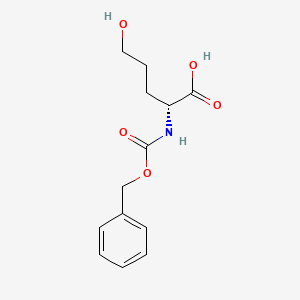

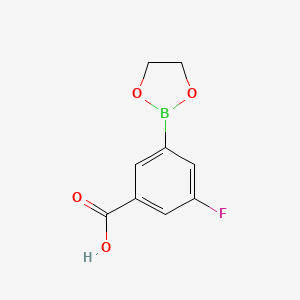

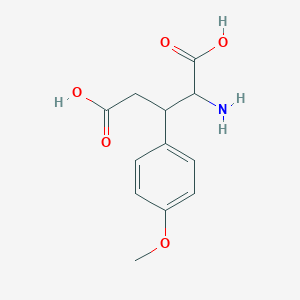
![Ethyl 3-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B14020154.png)
